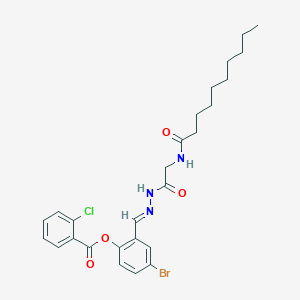
4-Bromo-2-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a synthetic organic compound with the molecular formula C26H31BrClN3O4. It belongs to the class of hydrazones and contains both aromatic and aliphatic moieties.
Structure: The compound consists of a phenyl ring substituted with bromine and a carbohydrazide group. The acetyl group and decanoylamino side chain enhance its lipophilicity.
Purpose: Researchers study this compound due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes: The synthesis of 4-Bromo-2-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves condensation reactions. One approach is to react 2-chlorobenzoic acid with 4-bromoaniline to form an amide intermediate. Subsequent acylation with decanoyl chloride and hydrazinolysis yield the target compound.
Reaction Conditions: Specific conditions vary, but typical solvents include dichloromethane or dimethylformamide. Reagents include hydrazine hydrate, acyl chlorides, and base (e.g., triethylamine).
Industrial Production: While not widely produced industrially, small-scale synthesis occurs in research laboratories.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents: Hydrazine, acyl chlorides, and strong bases.
Major Products: Hydrolysis yields the corresponding carboxylic acid and hydrazide.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Research into its pharmacological effects.
Industry: Limited applications due to its specialized nature.
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or cellular components.
Pathways: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of bromine, acetyl, and decanoylamino groups distinguishes it.
Similar Compounds: Related compounds include 4-bromo-2-(2-((dodecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate and 4-bromo-2-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate.
Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may be limited
Properties
CAS No. |
767289-47-4 |
|---|---|
Molecular Formula |
C26H31BrClN3O4 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H31BrClN3O4/c1-2-3-4-5-6-7-8-13-24(32)29-18-25(33)31-30-17-19-16-20(27)14-15-23(19)35-26(34)21-11-9-10-12-22(21)28/h9-12,14-17H,2-8,13,18H2,1H3,(H,29,32)(H,31,33)/b30-17+ |
InChI Key |
JPWAFIMUCNQNFK-OCSSWDANSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


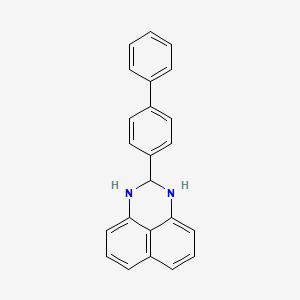
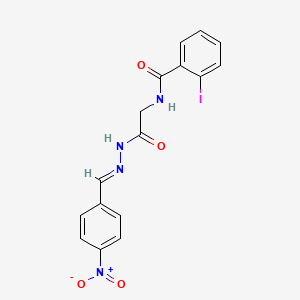
![(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12034736.png)
![2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12034738.png)
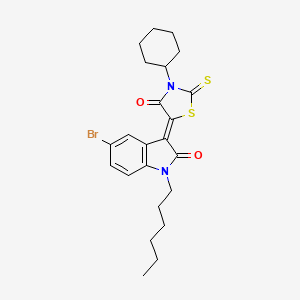
![8-[Benzyl(methyl)amino]-7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12034743.png)
![(5Z)-2-(1-Azepanyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B12034753.png)
![(5Z)-3-allyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12034756.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-((E)-1-{4-[(2-fluorobenzyl)oxy]phenyl}ethylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12034764.png)
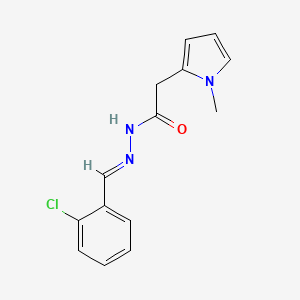
![2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12034778.png)


